(17E)-17-[(2E)-(4-nitrobenzylidene)hydrazinylidene]estra-1(10),2,4-trien-3-ol
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Overview
Description
13-METHYL-17-{2-[(4-NITROPHENYL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL is a complex organic compound with a unique structure that includes a hydrazono group and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-METHYL-17-{2-[(4-NITROPHENYL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL typically involves the reaction of a steroidal precursor with a hydrazonoyl halide. The reaction conditions often include the use of solvents such as ethanol and the presence of a base like triethylamine . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
13-METHYL-17-{2-[(4-NITROPHENYL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazono group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
13-METHYL-17-{2-[(4-NITROPHENYL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 13-METHYL-17-{2-[(4-NITROPHENYL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The nitrophenyl moiety may also contribute to the compound’s biological activity by participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- (8R,9S,13S,14S,17S)-17-Hexyl-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
- (13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Uniqueness
What sets 13-METHYL-17-{2-[(4-NITROPHENYL)METHYLENE]HYDRAZONO}-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL apart is its unique combination of a steroidal backbone with a hydrazono and nitrophenyl group
Properties
Molecular Formula |
C25H27N3O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(17E)-13-methyl-17-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C25H27N3O3/c1-25-13-12-21-20-9-7-19(29)14-17(20)4-8-22(21)23(25)10-11-24(25)27-26-15-16-2-5-18(6-3-16)28(30)31/h2-3,5-7,9,14-15,21-23,29H,4,8,10-13H2,1H3/b26-15+,27-24+ |
InChI Key |
NKPCGAOAWVPOES-PMCAAYOVSA-N |
Isomeric SMILES |
CC1\2CCC3C(C1CC/C2=N\N=C\C4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN=CC4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
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